molecular formula C9H11FO2S B12521762 1-Fluoro-2-(propane-2-sulfonyl)benzene CAS No. 652170-37-1

1-Fluoro-2-(propane-2-sulfonyl)benzene

Katalognummer: B12521762
CAS-Nummer: 652170-37-1
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: DMKKIIPVYDZMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-(propane-2-sulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a fluorine atom and a propane-2-sulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-(propane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of fluorobenzene using propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-2-(propane-2-sulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the fluorine or sulfonyl group can be replaced by other electrophiles.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone compounds, and sulfides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-(propane-2-sulfonyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-(propane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The sulfonyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Fluoro-4-(propane-2-sulfonyl)benzene
  • 1-Fluoro-3-[2-(propane-2-sulfonyl)ethoxy]benzene

Uniqueness

1-Fluoro-2-(propane-2-sulfonyl)benzene is unique due to the specific positioning of the fluorine and sulfonyl groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo.

Eigenschaften

CAS-Nummer

652170-37-1

Molekularformel

C9H11FO2S

Molekulargewicht

202.25 g/mol

IUPAC-Name

1-fluoro-2-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI-Schlüssel

DMKKIIPVYDZMNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.